1-(Imidazo[1,2-a]pyridin-5-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-5-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-3-2-4-9-10-5-6-11(8)9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEWMQRUZCIQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=NC=CN21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Fused Nitrogen Heterocycles in Contemporary Organic and Materials Chemistry
Fused nitrogen heterocycles are a cornerstone of modern organic chemistry, largely due to their profound impact on medicinal chemistry and materials science. eurekaselect.com These molecular frameworks, characterized by the fusion of two or more rings where at least one contains a nitrogen atom, are integral to the structure of countless natural products, including vitamins, alkaloids, and antibiotics. openmedicinalchemistryjournal.comnih.gov
In the realm of pharmaceuticals, the prevalence of these structures is remarkable; it is estimated that over 85% of all physiologically active drugs feature a heterocyclic component, with nitrogen-containing systems being the most abundant. nih.gov Their utility stems from a combination of factors:
Structural Rigidity and Complexity: The fused ring system provides a defined three-dimensional shape that can be tailored for specific biological receptors.
Electronic Properties: The presence of nitrogen atoms influences the electron distribution within the molecule, enabling a range of intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and π-stacking, which are crucial for binding to enzymes and receptors. nih.gov
Synthetic Versatility: Decades of research have yielded a diverse array of synthetic methodologies for constructing and functionalizing these scaffolds, allowing chemists to systematically modify their properties. researchgate.neteurekaselect.com
Beyond medicine, the unique photophysical properties of certain fused nitrogen heterocycles have made them valuable in materials science for applications such as organic light-emitting diodes (OLEDs), sensors, and imaging agents. mdpi.com
Structural Diversity and Positional Isomerism Within the Imidazo 1,2 a Pyridine Family
The imidazo[1,2-a]pyridine (B132010) system is a bicyclic 5,6-fused heterocycle. nih.gov It is one of four structural isomers of imidazopyridine, which differ based on the position of the non-bridgehead nitrogen atom and the points of fusion between the imidazole (B134444) and pyridine (B92270) rings. researchgate.net
The four primary isomers are:
Imidazo[1,2-a]pyridine
Imidazo[1,5-a]pyridine
Imidazo[4,5-b]pyridine
Imidazo[4,5-c]pyridine
Among these, the imidazo[1,2-a]pyridine scaffold is the most extensively studied in medicinal chemistry. researchgate.netresearchgate.net Further structural diversity within this specific isomer is achieved through the substitution of hydrogen atoms on the carbon framework. The scaffold offers six potential sites for substitution, leading to a vast library of derivatives with distinct chemical and biological profiles. The compound 1-(Imidazo[1,2-a]pyridin-5-yl)ethanone, for instance, features an ethanone (B97240) group specifically at the C5 position. The C3 position is noted to be particularly electron-rich, making it a common site for electrophilic substitution. researchgate.net
| Position | Description | Potential for Substitution |
|---|---|---|
| C2 | Carbon atom in the imidazole ring. | High |
| C3 | Carbon atom in the imidazole ring, often electron-rich. | High |
| C5 | Carbon atom in the pyridine ring. | High |
| C6 | Carbon atom in the pyridine ring. | High |
| C7 | Carbon atom in the pyridine ring. | High |
| C8 | Carbon atom in the pyridine ring. | High |
| N1 | Bridgehead nitrogen atom. | Not available for substitution |
| N4 | Nitrogen atom in the pyridine ring. | Not available for substitution |
Overview of Research Trajectories for Imidazo 1,2 a Pyridine Derivatives
Conventional Cyclization Approaches for Imidazo[1,2-a]pyridine Core Formation
Traditional methods for the synthesis of the imidazo[1,2-a]pyridine nucleus predominantly rely on cyclization reactions that form the imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure. These methods are valued for their reliability and the accessibility of starting materials.
Condensation Reactions Involving 2-Aminopyridines and α-Halocarbonyl Compounds
One of the most fundamental and widely used methods for constructing the imidazo[1,2-a]pyridine skeleton is the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound, such as an α-haloketone. nih.govnanobioletters.com This reaction, often referred to as the Tschitschibabin reaction, typically proceeds by the initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine with the α-haloketone. This is followed by an intramolecular cyclization through condensation between the exocyclic amino group and the carbonyl group, and a subsequent dehydration step to yield the aromatic imidazo[1,2-a]pyridine ring system. researchgate.net
The versatility of this method allows for the synthesis of a wide array of substituted imidazo[1,2-a]pyridines by varying the substituents on both the 2-aminopyridine and the α-halocarbonyl compound. nih.gov While effective, a notable limitation of this approach is the lachrymatory nature and limited commercial availability of some α-halocarbonyl reagents. nih.gov
| 2-Aminopyridine Derivative | α-Halocarbonyl Compound | Catalyst/Conditions | Outcome |
|---|---|---|---|
| 2-Aminopyridine | Phenacyl bromide | Reflux in ethanol (B145695) | Formation of 2-phenylimidazo[1,2-a]pyridine. nanobioletters.com |
| Substituted 2-aminopyridines | Substituted α-bromoketones | DMF, K2CO3, room temperature | Catalyst-free synthesis of various imidazo[1,2-a]pyridines. acs.org |
| 2-Aminopyridine | α-Bromoketones | Microwave irradiation, solvent-free | Rapid synthesis of imidazo[1,2-a]pyridines in excellent yields. organic-chemistry.org |
Ring Closure Reactions via Intramolecular Nucleophilic Attack
Intramolecular cyclization strategies are pivotal in forming heterocyclic rings. In the context of imidazo[1,2-a]pyridines, this often involves a pre-formed intermediate where a nucleophilic nitrogen atom is suitably positioned to attack an electrophilic center, leading to ring closure. youtube.com For instance, an intermediate formed from the reaction of 2-aminopyridine can undergo an intramolecular nucleophilic substitution. A common pathway involves the initial formation of an N-alkylated pyridinium (B92312) salt, which then undergoes cyclization. researchgate.net This intramolecular attack by the exocyclic amino group on an adjacent electrophilic carbon, often a carbonyl or its equivalent, is a key step that forges the five-membered imidazole ring. The reaction is driven by the formation of a stable aromatic heterocyclic system. youtube.comresearchgate.net
Catalytic Strategies in Synthesis
To improve efficiency, yield, and environmental compatibility, a variety of catalytic systems have been developed for the synthesis of imidazo[1,2-a]pyridines. These strategies often offer milder reaction conditions and greater functional group tolerance.
Transition Metal-Catalyzed Protocols for Core Construction
Transition metals, particularly copper, have been extensively used to catalyze the synthesis of imidazo[1,2-a]pyridines. researchgate.netnih.gov Copper catalysts can facilitate various transformations, including C-N and C-C bond formations necessary for the construction of the heterocyclic core. organic-chemistry.org For example, copper-catalyzed protocols have been developed for the aerobic dehydrogenative cyclization of pyridines with ketone oxime esters to afford imidazo[1,2-a]pyridines. nih.gov Copper(I) salts like CuBr have been shown to be effective in one-pot procedures for the synthesis of these compounds from aminopyridines and nitroolefins, using air as the oxidant. organic-chemistry.org These methods are advantageous due to their operational simplicity and alignment with green chemistry principles. organic-chemistry.org
| Catalyst | Reactants | Reaction Type | Key Feature |
|---|---|---|---|
| Copper(I) | 2-Aminopyridines, Aldehydes, Terminal Alkynes | Three-component domino reaction | Efficient construction of substituted imidazo[1,2-a]pyridines. nih.gov |
| Copper(II) triflate | 2-Aminopyridines, α-Diazoketones | Coupling reaction | High selectivity and excellent yields under mild conditions. researchgate.net |
| Copper(I) | Pyridines, Ketone oxime esters | Aerobic dehydrogenative cyclization | Environmentally friendly conversion. organic-chemistry.orgnih.gov |
| Copper(I) bromide | Aminopyridines, Nitroolefins | One-pot synthesis using air as oxidant | High efficiency and good yields. organic-chemistry.org |
Lewis Acid Catalysis (e.g., Y(OTf)3, I2) for C-H Functionalization
Lewis acid catalysis provides a powerful tool for the synthesis and functionalization of imidazo[1,2-a]pyridines. Yttrium(III) triflate (Y(OTf)3) has been employed as a Lewis acid catalyst for the three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines. mdpi.comdntb.gov.uanih.gov This method allows for the efficient C3-alkylation of the imidazo[1,2-a]pyridine core with good functional group tolerance and high atomic economy. mdpi.comnih.gov
Molecular iodine (I2) has also emerged as an effective and environmentally benign catalyst. nih.gov It can catalyze the one-pot, three-component synthesis of imidazo[1,2-a]pyridine derivatives from 2-aminopyridines, aryl aldehydes, and other components like isocyanides or dimedone. acs.orgrsc.orgrsc.org Iodine's low cost, low toxicity, and ease of handling make it an attractive catalyst for these multicomponent reactions, which often proceed with high yields. nih.gov
Nanocatalyst-Mediated Synthesis of Imidazo[1,2-a]pyridine Derivatives
In recent years, nanocatalysts have gained prominence due to their high surface area-to-volume ratio and unique catalytic properties. Various nanocatalysts have been designed for the synthesis of imidazo[1,2-a]pyridine derivatives, often in environmentally friendly solvents. nanomaterchem.com For instance, a magnetic nanocatalyst, CuCl2 immobilized on modified Fe3O4 nanoparticles, has been successfully used for the one-pot, three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes. nih.gov Another example is the use of a ZnS-ZnFe2O4 magnetic nanocatalyst for a similar three-component reaction involving 2-aminopyridine, aldehydes, and cyclohexyl isocyanide. nanomaterchem.comnanomaterchem.com These nanocatalyst-based systems offer several advantages, including high yields, reasonable reaction times, and the ability to be easily separated and recycled. nanomaterchem.comnih.gov
Metal-Free Approaches and Green Chemistry Considerations
The synthesis of imidazo[1,2-a]pyridines, including precursors to 1-(Imidazo[1,2-a]pyridin-5-yl)ethanone, has increasingly benefited from metal-free approaches and principles of green chemistry. These methods aim to reduce environmental impact by avoiding heavy metal catalysts, minimizing waste, and using safer solvents and conditions.
A notable green approach involves the use of ultrasound irradiation. An expedient, ultrasound-assisted protocol has been developed for the synthesis of imidazo[1,2-a]pyridines through the C–H functionalization of ketones. thieme-connect.denih.govorganic-chemistry.org This reaction, catalyzed by a KI/tert-butyl hydroperoxide system, proceeds efficiently in water, a green solvent, and notably, does not require a metal catalyst. thieme-connect.denih.govorganic-chemistry.org The key advantages of this method include mild reaction conditions, the absence of a base, and broad functional-group compatibility, offering excellent yields in short reaction times. thieme-connect.denih.gov
Another innovative metal-free and aqueous synthesis has been reported, highlighting NaOH-promoted cycloisomerizations of N-propargylpyridiniums. researchgate.netresearchgate.net This method achieves quantitative yields on a gram scale within minutes under ambient conditions, representing a significant improvement in space-time-yield compared to traditional metal-catalyzed routes. researchgate.netresearchgate.net The tolerance of halogen substituents in this process is a key advantage, as these groups are valuable for subsequent functionalization steps. researchgate.net
Further embracing green chemistry, catalyst-free versions of classical condensation reactions have been developed. For instance, the condensation of 2-aminopyridines with bromoacetophenones can be achieved at room temperature in DMF or through refluxing in ethanol or DMF without a catalyst. rsc.orgrsc.org Eco-friendly protocols also utilize nonvolatile catalysts like ammonium (B1175870) chloride in ethanol for reactions at or near room temperature. rsc.orgrsc.org These strategies underscore a significant shift towards more sustainable and environmentally benign syntheses in heterocyclic chemistry.
Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach enhances efficiency, reduces waste, and allows for rapid generation of diverse compound libraries.
Groebke–Blackburn–Bienaymé Reaction and Its Variations
The Groebke–Blackburn–Bienaymé reaction (GBBR) stands out as a pivotal MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines. nih.govarizona.eduresearchgate.net This three-component reaction involves the condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. arizona.eduresearchgate.net The reaction is often catalyzed by an acid, such as perchloric acid or ammonium chloride, and proceeds through the formation of a Schiff base, which is then attacked by the isocyanide. nih.govarizona.eduresearchgate.net
The GBBR is considered a greener alternative for synthesizing imidazo[1,2-a]pyridine (IMP) scaffolds. nih.gov Research has focused on optimizing the reaction conditions to be more environmentally friendly, for instance, by using green catalysts like NH₄Cl and performing the reaction at moderate temperatures (60 °C). nih.govresearchgate.net The versatility of the GBBR allows for variation in all three components, enabling the synthesis of a wide array of substituted imidazo[1,2-a]pyridines. arizona.eduorganic-chemistry.org
Below is a table summarizing the conditions and outcomes of a typical Groebke–Blackburn–Bienaymé reaction optimization.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | - | MeOH | 25 | 24 | Trace |
| 2 | Sc(OTf)₃ | MeOH | 25 | 12 | 58 |
| 3 | HClO₄ | MeOH | 25 | 12 | 62 |
| 4 | NH₄Cl | MeOH | 25 | 12 | 65 |
| 5 | NH₄Cl | MeOH | 60 | 8 | 67 |
Tandem Reaction Sequences for Advanced Structures
Tandem, or domino, reactions combine multiple bond-forming events in a single synthetic operation without isolating intermediates, offering high efficiency and atom economy. Several such strategies have been developed for creating advanced structures based on the imidazo[1,2-a]pyridine core.
One powerful approach involves combining the Groebke–Blackburn–Bienaymé reaction with other MCRs. For example, peptidomimetics with a substituted imidazo[1,2-a]pyridine fragment have been synthesized through a tandem GBB and Ugi reaction sequence. organic-chemistry.orgscispace.comrsc.orgnih.gov In this strategy, an imidazo[1,2-a]pyridine-containing acid is first prepared via the GBBR, which then serves as the acid component in a subsequent Ugi four-component reaction to build the peptidomimetic chain. organic-chemistry.orgscispace.com
Another significant tandem strategy is the domino A³-coupling/cycloisomerization approach. An efficient and environmentally sustainable method utilizes a Cu(II)–ascorbate catalyst in an aqueous micellar medium for a three-component reaction of 2-aminopyridines, aldehydes, and alkynes. rsc.org This reaction proceeds via a domino A³-coupling followed by a 5-exo-dig cycloisomerization to afford a variety of imidazo[1,2-a]pyridines in good yields. rsc.org This method works well with a range of aliphatic, aromatic, and heteroaromatic aldehydes.
Regioselective Synthesis of Substituted Imidazo[1,2-a]pyridines
The functionalization of the imidazo[1,2-a]pyridine ring at specific positions is crucial for tuning its chemical and biological properties. Regioselective synthesis, particularly through C-H functionalization, has become a major focus of research, providing direct routes to substituted derivatives without the need for pre-functionalized starting materials.
The imidazo[1,2-a]pyridine scaffold can be functionalized at each of its carbon atoms: C-2, C-3, C-5, C-6, C-7, and C-8. nih.gov While the C-3 position is generally the most nucleophilic and thus the most common site for electrophilic substitution and functionalization, methods have been developed to target other positions. researchgate.netarizona.edu
Visible light-induced photocatalysis has emerged as a powerful tool for regioselective C-H functionalization. For instance, a method for the C-5 alkylation of imidazo[1,2-a]pyridines has been developed using eosin (B541160) Y as a photocatalyst, reacting with alkyl N-hydroxyphthalimides at room temperature. This reaction is compatible with various electron-donating and electron-withdrawing groups on the imidazo[1,2-a]pyridine core.
The table below illustrates the regioselectivity of different functionalization reactions on the imidazo[1,2-a]pyridine scaffold.
| Position | Reaction Type | Reagents/Conditions | Reference |
|---|---|---|---|
| C-3 | Friedel-Crafts Acylation | Acetic Anhydride, AlCl₃ | arizona.edu |
| C-3 | Arylation | Aryl Diazonium Salts, Chlorophyll, Visible Light | |
| C-3 | Formylation | TMEDA, Rose Bengal, Visible Light | |
| C-5 | Alkylation | Alkyl N-hydroxyphthalimides, Eosin Y, Visible Light | |
| C-5 | Methylation | Dicumyl Peroxide (DCP) | organic-chemistry.org |
Synthetic Routes Yielding Acetyl Group at the C-5 Position or Precursors Thereof
The synthesis of this compound presents a specific regiochemical challenge. The electronic properties of the imidazo[1,2-a]pyridine ring system typically favor electrophilic attack at the C-3 position, making direct C-5 acylation difficult. arizona.edu Consequently, synthetic strategies often rely on multi-step sequences involving the initial introduction of a precursor group at the C-5 position.
One viable route begins with the synthesis of a 5-methyl-imidazo[1,2-a]pyridine derivative. This can be achieved through various methods, including the cyclization of an appropriately substituted aminopyridine or through direct C-H methylation of the parent heterocycle. organic-chemistry.org For example, visible-light-induced C-5 alkylation offers a modern approach to install such precursor groups.
Once the 5-methyl precursor is obtained, a subsequent oxidation step is required to convert the methyl group into the desired acetyl group. This transformation can typically be accomplished using a range of oxidizing agents common in organic synthesis, such as chromium-based reagents or selenium dioxide, although conditions would need to be carefully optimized to avoid over-oxidation or degradation of the heterocyclic core.
An alternative, though more challenging, approach would be a direct Friedel-Crafts acetylation. While Friedel-Crafts reactions on imidazo[1,2-a]pyridines are known to be highly regioselective for the C-3 position, the use of specific directing groups or tailored catalytic systems could potentially alter this selectivity. arizona.edu However, literature specifically detailing a direct and high-yielding Friedel-Crafts acetylation at the C-5 position is scarce, reinforcing the precursor-based approach as a more established and predictable pathway.
Proposed Reaction Pathways for Core Cyclization
The most plausible and widely accepted method for constructing the imidazo[1,2-a]pyridine core involves the condensation and subsequent cyclization of a 2-aminopyridine derivative with an α-halocarbonyl compound. In the specific case of this compound, the synthesis necessitates starting with a pre-functionalized pyridine ring, namely a 2-aminopyridine bearing an acetyl group at the 6-position. Direct acylation of the parent imidazo[1,2-a]pyridine ring, such as through a Friedel-Crafts reaction, is not a viable route for obtaining the 5-acetyl derivative. Mechanistic studies and empirical evidence have shown that electrophilic substitution on the imidazo[1,2-a]pyridine nucleus occurs with high regioselectivity at the C-3 position of the imidazole ring. This is attributed to the electronic properties of the bicyclic system, where the five-membered ring is significantly more activated towards electrophilic attack than the six-membered pyridine ring.
The core cyclization to form the imidazo[1,2-a]pyridine ring system generally proceeds through a well-established sequence of reactions. The initial step involves the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine on the electrophilic carbon of an α-haloketone. This is followed by an intramolecular condensation to form the fused imidazole ring.
Role of Imine and Enol Intermediates
The formation of the imidazo[1,2-a]pyridine ring system involves several key intermediates, including imines and enols. Following the initial alkylation of the 2-aminopyridine, an intermediate pyridinium salt is formed. Subsequent steps leading to cyclization can involve the formation of an imine or an enol tautomer.
In many proposed mechanisms for imidazo[1,2-a]pyridine synthesis, the exocyclic amino group of the 2-aminopyridine derivative attacks a carbonyl compound, leading to the formation of an imine intermediate. This is particularly relevant in multi-component reactions where an aldehyde or ketone is used as a reactant. The imine then undergoes further transformations, including cyclization, to yield the final product.
Alternatively, enol intermediates play a crucial role, especially when the reaction starts with a ketone. The enol form of a ketone can act as a nucleophile. For instance, in some synthetic routes, the enol form of a ketone attacks an electrophile, which then sets the stage for the subsequent reaction with 2-aminopyridine.
Intramolecular Condensation and Tautomerization Processes
A critical step in the formation of the imidazo[1,2-a]pyridine core is the intramolecular condensation. After the initial reaction between the 2-aminopyridine and the carbonyl compound, the resulting intermediate undergoes a ring-closing reaction. This typically involves the nucleophilic attack of the exocyclic amino group onto a carbonyl or an imine carbon, followed by dehydration to form the aromatic imidazole ring.
Tautomerization is another key process in these reaction pathways. The final step of the synthesis often involves a tautomerization to achieve the stable, aromatic imidazo[1,2-a]pyridine ring system. The exact sequence of condensation and tautomerization can vary depending on the specific reactants and reaction conditions.
Influence of Catalysts on Reaction Mechanisms
The synthesis of imidazo[1,2-a]pyridines can be significantly influenced by the choice of catalyst, which can affect reaction rates, yields, and even the mechanistic pathway. A variety of catalysts have been employed in the synthesis of this heterocyclic system, ranging from metal-based catalysts to organocatalysts and even catalyst-free conditions under specific circumstances.
Copper-based catalysts, such as copper(I) iodide (CuI), have been shown to be effective in promoting the aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. In these reactions, the catalyst is believed to facilitate the key C-N bond formation steps. Mechanistic proposals often involve the formation of a copper-acetylide or a copper-enolate intermediate, which then reacts with the 2-aminopyridine.
Iodine has also been utilized as a catalyst in some synthetic protocols. It is thought to act as a Lewis acid, activating the carbonyl group of the ketone or aldehyde and facilitating the initial condensation with the 2-aminopyridine.
In some instances, the reaction can proceed without a catalyst, particularly when using highly reactive starting materials like α-haloketones. The inherent reactivity of the substrates is sufficient to drive the reaction to completion, often under thermal conditions.
Below is a table summarizing the influence of different catalysts on the synthesis of imidazo[1,2-a]pyridines, based on general findings in the literature.
| Catalyst Type | Example | Role in Mechanism | Typical Reaction Conditions |
| Metal Catalysts | Copper (I) salts (e.g., CuI) | Facilitates oxidative C-N bond formation | Aerobic, often elevated temperatures |
| Palladium complexes | Used in cross-coupling reactions to build precursors | Varies depending on the specific cross-coupling reaction | |
| Lewis Acids | Iodine (I2), Zinc salts (e.g., ZnCl2) | Activates carbonyl groups towards nucleophilic attack | Mild to moderate temperatures |
| Brønsted Acids | p-Toluenesulfonic acid (p-TSA) | Protonates carbonyls, facilitates dehydration | Often requires heating |
| Bases | Potassium carbonate (K2CO3) | Acts as a proton scavenger, facilitates deprotonation steps | Varies, can be used at room temperature |
| Catalyst-Free | N/A | Relies on the inherent reactivity of starting materials | Typically requires heating |
Chemical Transformations and Derivatization of 1 Imidazo 1,2 a Pyridin 5 Yl Ethanone
Reactions at the Carbonyl Group (e.g., Ketone Functionalization)
The ethanone (B97240) moiety attached to the C5 position of the imidazo[1,2-a]pyridine (B132010) ring provides a reactive site for numerous classical ketone reactions. These transformations are crucial for introducing structural diversity and for the synthesis of various derivatives.
Common functionalization reactions at the carbonyl group include:
Reduction: The ketone can be reduced to a secondary alcohol, 1-(imidazo[1,2-a]pyridin-5-yl)ethanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is a key step in the synthesis of chiral ligands and other bioactive molecules.
Oxidation: While ketones are generally resistant to oxidation, under forcing conditions such as the Baeyer-Villiger oxidation, the ketone can be converted into an ester. This reaction would yield an acetate (B1210297) ester of a 5-hydroxyimidazo[1,2-a]pyridine derivative.
Condensation Reactions: The α-methyl group of the ethanone is acidic and can be deprotonated to form an enolate. This enolate can then participate in various condensation reactions. For instance, the Claisen-Schmidt condensation with aromatic aldehydes leads to the formation of chalcone (B49325) derivatives, which are known for their biological activities.
Formation of Imines and Related Derivatives: The carbonyl group readily reacts with primary amines to form imines (Schiff bases). Similarly, reactions with hydroxylamine (B1172632) and hydrazines yield oximes and hydrazones, respectively. These derivatives are often used as intermediates for further synthetic transformations.
Wittig Reaction: The carbonyl group can be converted to an alkene through the Wittig reaction, using a phosphorus ylide. This allows for the introduction of a carbon-carbon double bond at the C5 position, providing a handle for further functionalization.
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol |
| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Ester |
| Claisen-Schmidt Condensation | Aromatic aldehyde, base | Chalcone |
| Imination | Primary amine | Imine (Schiff base) |
| Wittig Reaction | Phosphorus ylide | Alkene |
Modification of the Imidazo[1,2-a]pyridine Ring System
The imidazo[1,2-a]pyridine nucleus is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. The position of substitution is directed by the electronic properties of the ring system and any existing substituents.
The functionalization of the imidazo[1,2-a]pyridine ring has been extensively studied, with a focus on C-H activation to introduce various substituents. The C3 position is generally the most nucleophilic and therefore the most common site for electrophilic substitution. However, functionalization at other positions, including C5, is also achievable.
Recent research has highlighted the use of visible light-induced C-H functionalization as a powerful tool for introducing a wide range of functional groups onto the imidazo[1,2-a]pyridine skeleton. For instance, visible light-promoted methods have been developed for the C5-alkylation of imidazo[1,2-a]pyridines using alkyl N-hydroxyphthalimides as the alkylating agents. rsc.org
The synthetic accessibility of different substitution patterns can be summarized as follows:
C3-Substitution: This is the most common and readily accessible position for electrophilic attack. A wide variety of substituents, including nitro, halogen, and acyl groups, can be introduced at this position.
C5-Substitution: While less common than C3-substitution, methods for direct C5-functionalization are being developed. The presence of the ethanone group at C5 in the title compound would influence the reactivity of the ring, potentially directing further substitutions to other positions.
Other Positions (C2, C6, C7, C8): Functionalization at these positions is generally more challenging and often requires specific starting materials or more complex multi-step synthetic routes.
The imidazo[1,2-a]pyridine scaffold can serve as a building block for the synthesis of more complex polycyclic systems. The formation of fused and bridged derivatives often involves intramolecular cyclization reactions or cycloaddition reactions.
One approach to forming fused systems is through a Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, which can be followed by further transformations to yield polycyclic fused imidazo[1,2-a]pyridines. This method allows for the rapid construction of complex molecular architectures from simple starting materials.
Another strategy involves the reaction of substituted imidazo[1,2-a]pyridines with bifunctional reagents that can react with both the ring and a substituent. For example, a derivative of 1-(imidazo[1,2-a]pyridin-5-yl)ethanone with a suitable functional group on the ring could undergo an intramolecular cyclization to form a fused or bridged system.
Incorporation into Larger Molecular Architectures (e.g., Chalcones, Peptidomimetics, Quinazolines)
This compound and its derivatives are valuable precursors for the synthesis of larger, biologically active molecules. The imidazo[1,2-a]pyridine moiety is a recognized pharmacophore, and its incorporation into other molecular frameworks can lead to compounds with enhanced or novel therapeutic properties.
Chalcones: As mentioned earlier, the Claisen-Schmidt condensation of this compound with aromatic aldehydes yields imidazo[1,2-a]pyridine-chalcone conjugates. These hybrid molecules have been investigated for their potential as anticancer agents.
Peptidomimetics: The imidazo[1,2-a]pyridine scaffold has been incorporated into peptidomimetic structures. These are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. For instance, imidazo[1,2-a]pyridine-containing peptidomimetics have been synthesized through a combination of the Groebke–Blackburn–Bienaymé and Ugi multicomponent reactions.
Quinazolines: The imidazo[1,2-a]pyridine moiety has been coupled with a quinazoline (B50416) ring to create novel hybrid molecules. A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been designed and synthesized, demonstrating the utility of this scaffold in constructing complex heterocyclic systems with potential applications in medicinal chemistry. researchgate.netnih.gov
| Molecular Architecture | Synthetic Strategy | Potential Application |
|---|---|---|
| Chalcones | Claisen-Schmidt Condensation | Anticancer agents |
| Peptidomimetics | Groebke–Blackburn–Bienaymé and Ugi Reactions | Therapeutics with improved stability |
| Quinazolines | Coupling Reactions | Medicinal chemistry |
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1-(Imidazo[1,2-a]pyridin-5-yl)ethanone. While specific spectral data for this exact compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on the extensive literature on substituted imidazo[1,2-a]pyridine (B132010) derivatives. iugaza.edu.psmdpi.comsci-hub.cattci-thaijo.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the bicyclic ring system and the acetyl group. The protons on the pyridine (B92270) ring (H-6, H-7, and H-8) and the imidazole (B134444) ring (H-2 and H-3) would appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The methyl protons of the ethanone (B97240) group would resonate as a sharp singlet in the upfield region, likely around δ 2.5-2.7 ppm. The specific chemical shifts and coupling constants (J-values) would be influenced by the electron-withdrawing nature of the acetyl group at the C-5 position.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ethanone group is expected to have a characteristic downfield chemical shift in the range of δ 190-200 ppm. The carbons of the imidazo[1,2-a]pyridine core would appear in the aromatic region, with their precise locations dictated by the substitution pattern.
2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would reveal the coupling relationships between adjacent protons, while HSQC would correlate directly bonded proton and carbon atoms. HMBC is crucial for identifying long-range correlations between protons and carbons, which helps in confirming the connectivity of the acetyl group to the C-5 position of the imidazo[1,2-a]pyridine ring.
| Technique | Expected Observations for this compound |
|---|---|
| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), Acetyl methyl protons (singlet, δ 2.5-2.7 ppm) |
| ¹³C NMR | Carbonyl carbon (δ 190-200 ppm), Aromatic carbons |
| 2D NMR (COSY, HSQC, HMBC) | Correlation signals confirming the connectivity of the molecular framework |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS analysis, typically using electrospray ionization (ESI), would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺). nih.govnih.gov This experimental value can be compared to the calculated theoretical mass to confirm the molecular formula, C₉H₈N₂O.
| Technique | Expected Data for this compound |
|---|---|
| HRMS (ESI) | Precise m/z for [M+H]⁺, confirming the molecular formula C₉H₈N₂O |
| MS/MS | Fragmentation pattern showing characteristic losses, including the acetyl group |
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles of this compound. Although a crystal structure for this specific compound has not been reported, studies on analogous imidazo[1,2-a]pyridine derivatives have been published. nih.gov
Based on these related structures, the imidazo[1,2-a]pyridine core is expected to be largely planar. The orientation of the acetyl group relative to the bicyclic ring system would be a key feature of the crystal structure. Intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the packing of the molecules in the crystal lattice, would also be revealed.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically in the region of 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic ring and the methyl group, C=N and C=C stretching vibrations of the imidazo[1,2-a]pyridine ring system, and various bending vibrations. researchgate.net
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR spectrum. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-C bonds in the ring system would be particularly prominent.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| C=O Stretch (Ketone) | 1680 - 1700 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=N and C=C Stretch | 1500 - 1650 |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Property Investigation
Electronic spectroscopy provides insights into the electronic transitions within a molecule and is used to investigate its photophysical properties.
UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound in a suitable solvent is expected to exhibit absorption bands in the ultraviolet region, corresponding to π-π* and n-π* electronic transitions within the conjugated imidazo[1,2-a]pyridine system and the carbonyl group. rsc.orgresearchgate.net The position and intensity of these bands are influenced by the solvent polarity.
Fluorescence Spectroscopy: Many imidazo[1,2-a]pyridine derivatives are known to be fluorescent. nih.govijrpr.com Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound may exhibit fluorescence emission. The fluorescence spectrum would show an emission maximum at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift). The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. The presence of the acetyl group, an electron-withdrawing group, can influence the photophysical properties by modifying the energy levels of the molecular orbitals involved in the electronic transitions. ijrpr.comtandfonline.com
| Property | Expected Characteristics |
|---|---|
| UV-Vis Absorption | Absorption maxima in the UV region corresponding to π-π* and n-π* transitions. |
| Fluorescence Emission | Potential emission at a longer wavelength than absorption, with a characteristic Stokes shift. |
While research has been conducted on the broader class of imidazo[1,2-a]pyridine derivatives, the specific computational analyses requested—including Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and others—could not be found for this exact molecule.
Scientific research in this area tends to focus on derivatives with specific biological activities or material properties, and it appears that "this compound" has not been a direct subject of such published computational investigations. Therefore, the detailed, data-driven article as per the requested outline cannot be generated at this time.
Computational and Theoretical Studies
Structure-Reactivity Relationship (SRR) Analysis through Computational Approaches
While specific comprehensive structure-reactivity relationship (SRR) analyses for 1-(imidazo[1,2-a]pyridin-5-yl)ethanone are not extensively documented, the principles of such analyses can be inferred from computational studies on the broader class of imidazo[1,2-a]pyridine (B132010) derivatives. These studies are crucial in understanding how the structural and electronic properties of these compounds influence their chemical behavior.
A key computational tool employed in SRR analysis is the Density Functional Theory (DFT). DFT calculations are utilized to determine the electronic properties of molecules, such as the energies of the Frontier Molecular Orbitals (FMO), which include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. For instance, in studies of related imidazo[1,2-a]pyridine derivatives, a larger HOMO-LUMO gap was suggested to enhance electronic stability and molecular recognition, which can contribute to selective biological activity.
Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational approach. QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For imidazo[1,2-a]pyridine derivatives, QSAR studies have demonstrated that certain physicochemical properties are correlated with their biological functions. For example, a significant correlation has been found between the activity of some imidazo[1,2-a]pyridine derivatives and their Global Topological Charge Indices (GTCI), as well as the hydrophobic constant (π) of specific substituents. nih.gov This indicates that both the charge distribution within the molecule and the hydrophobicity of its substituents can be determining factors in their biological interactions. nih.gov
Applications As Molecular Probes and Chemical Tools in Research
Fluorescent Probes for Biophysical Studies
Based on a comprehensive review of scientific literature, there is no specific information available on the use of 1-(Imidazo[1,2-a]pyridin-5-yl)ethanone as a fluorescent probe for biophysical studies. Research on the fluorescent properties of imidazo[1,2-a]pyridine (B132010) derivatives typically focuses on compounds with different substitution patterns.
Sensing Mechanisms (e.g., Solvatochromism, Interaction with Lipid Bilayers)
There is no published research specifically detailing the solvatochromism or the interaction of this compound with lipid bilayers. Studies on other imidazo[1,5-a]pyridine-based fluorophores have investigated these properties, but this information does not apply to the specific compound of interest. nih.govunimi.it
Applications in Model Biological Systems (e.g., Liposome Models)
Consistent with the lack of data on its sensing mechanisms, there are no documented applications of this compound in model biological systems such as liposomes. Research in this area has been conducted on different isomers and derivatives of imidazopyridine. nih.govunimi.it
Radiolabeled Probes for Positron Emission Tomography (PET) Imaging of Biochemical Pathways
While direct radiolabeling of this compound for PET imaging has not been reported, research has been conducted on carbon-11 (B1219553) labeled derivatives of the imidazo[1,2-a]pyridine scaffold for imaging the PI3K/mTOR pathway in non-clinical cancer research. nih.govnih.gov The PI3K/Akt/mTOR pathway is crucial for cell growth and survival and is often dysregulated in cancer. nih.govnih.gov
A potent dual PI3K/mTOR inhibitor, which is a complex derivative of imidazo[1,2-a]pyridine, has been labeled with carbon-11. nih.govnih.gov This radiotracer, N-[11C]7, was synthesized and evaluated as a potential probe for PET imaging of PI3K/mTOR in cancer. nih.govnih.gov The synthesis involved the N-11C-methylation of a precursor. nih.gov The final radiolabeled compound exhibited high radiochemical purity (>99%) and a molar activity in the range of 296-555 GBq/µmol. nih.govnih.gov
Table 1: Characteristics of a Carbon-11 Labeled Imidazo[1,2-a]pyridine Derivative for PET Imaging
| Property | Value | Reference |
|---|---|---|
| Radiochemical Purity | > 99% | nih.govnih.gov |
It is important to reiterate that this research was conducted on a complex derivative and not on this compound itself.
Components in Catalytic Systems (e.g., Organocatalysis, Metal-Organic Frameworks)
A thorough review of the scientific literature reveals no specific studies where this compound has been utilized as a component in catalytic systems, either in organocatalysis or as a ligand in metal-organic frameworks.
Integration into Advanced Materials (e.g., Optoelectronic Materials)
There is no available research that specifically describes the integration of this compound into advanced materials such as those used for optoelectronic applications. While the broader class of imidazo[1,2-a]pyridines has been investigated for such purposes, data on this particular derivative is absent from the current body of scientific literature. mdpi.com
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes for Specific Regioisomers
The synthesis of imidazo[1,2-a]pyridines is well-established, often proceeding through the condensation of 2-aminopyridines with α-haloketones or through multicomponent reactions. acs.orgrsc.org However, the functionalization of the imidazo[1,2-a]pyridine (B132010) core is often regioselective for the C3 position. researchgate.net The development of synthetic routes that specifically target other positions, such as C5, remains a significant challenge and a promising area for future research. nih.gov
Current research has highlighted the scarcity of methods for C5 functionalization. nih.govmdpi.com Visible-light-induced C5 alkylation has been demonstrated as a viable, albeit rare, strategy. nih.govmdpi.com Future efforts could focus on expanding the scope of C5-selective reactions. This includes the development of new catalyst systems, potentially using transition metals or photoredox catalysts, that can direct functionalization away from the electronically favored C3 position. rsc.orgdntb.gov.ua Calculation-assisted approaches, using Density Functional Theory (DFT) to predict site reactivity and guide the design of reactions with organometallic intermediates, could pave the way for more controlled and predictable regioselective syntheses. nih.gov The exploration of domino or one-pot reactions that build the acetyl-substituted pyridine (B92270) ring first, followed by imidazole (B134444) annulation, could also provide alternative pathways to C5-substituted products like 1-(Imidazo[1,2-a]pyridin-5-yl)ethanone. mdpi.com
| Position | Current Prominent Methods | Future Research Directions | Key Challenges |
|---|---|---|---|
| C3 | Electrophilic substitution, Radical reactions, Photocatalysis, Metal-catalyzed C-H activation. nih.gov | Greener methods (e.g., using biocatalysts like chlorophyll), expanding substrate scope. rsc.org | Overcoming the inherent high reactivity to achieve functionalization elsewhere. |
| C5 | Visible-light induced alkylation, Organometallic-based C-H activation. nih.govnih.gov | Development of new directing groups, novel transition-metal and photoredox catalysts, substrate-controlled domino reactions. | Lower intrinsic reactivity compared to C3; requires overcoming electronic preferences of the ring system. nih.gov |
Advancements in Real-Time Mechanistic Elucidation Techniques
Understanding the precise reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. Many current studies of imidazo[1,2-a]pyridine functionalization rely on end-point analyses and experiments with radical scavengers to infer a radical pathway. nih.gov While informative, these methods provide a limited snapshot of the complex reaction dynamics.
The future in this area lies in the application of advanced, real-time spectroscopic and spectrometric techniques. The use of in-situ Nuclear Magnetic Resonance (NMR), Infrared (IR), or Raman spectroscopy could allow for the direct observation and quantification of reactants, intermediates, and products as the reaction progresses. These techniques can provide invaluable kinetic data and help identify transient species that are undetectable by conventional methods. The coupling of reaction vessels to mass spectrometers would also enable the real-time monitoring of reaction components, aiding in the elucidation of complex catalytic cycles, such as those involved in photoredox and metal-catalyzed C-H functionalization.
Exploration of New Structural Modifications and Their Chemical Consequences
The properties of this compound can be finely tuned through structural modifications. Future research should systematically explore the introduction of a wide array of functional groups at various positions on the heterocyclic core and modifications of the 5-acetyl group itself. ontosight.ai Small structural changes to the imidazopyridine scaffold have been shown to produce significant improvements in safety profiles and biological activity, indicating that even minor alterations can have profound consequences. nih.govrsc.org
Exploration could involve:
Core Substitution : Introducing diverse electronic (e.g., nitro, cyano, methoxy) and steric groups at the C2, C3, C6, C7, and C8 positions to modulate the molecule's photophysical properties, solubility, and receptor-binding capabilities. acs.org
Acetyl Group Modification : Transforming the ketone into other functional groups such as oximes, hydrazones, or secondary alcohols to explore new chemical space and potential biological interactions.
Bioisosteric Replacement : Strategically replacing parts of the molecule, for instance, substituting the imidazo[1,2-a]pyridine core with a related scaffold like imidazo[1,2-a]pyrazine, to enhance properties while maintaining a similar structural footprint. nih.gov
The chemical consequences of these modifications—such as changes in fluorescence quantum yield, absorption/emission wavelengths, redox potential, and metabolic stability—would be a primary focus. acs.orgmdpi.com
| Modification Site | Example Substituent | Potential Chemical Consequence | Rationale |
|---|---|---|---|
| Pyridine Ring (C6, C7, C8) | -F, -OCH3, -CF3 | Modulation of electronic properties, lipophilicity, and metabolic stability. nih.gov | Influences the overall electron density of the bicyclic system and interactions with biological targets. |
| Imidazole Ring (C2, C3) | Aryl, Heteroaryl | Enhanced π-stacking interactions, altered photophysical properties. mdpi.com | Extends conjugation, potentially leading to red-shifted fluorescence and new material applications. |
| 5-Acetyl Group | Conversion to Oxime or Hydrazone | Increased hydrogen bonding capability, new coordination sites for metal sensing. | Introduces new functionalities for derivatization or interaction with analytes. |
| Core Scaffold | Dimerization | Potential for targeting dimeric proteins/receptors. nih.gov | Creates larger molecules capable of bridging multiple binding sites. |
Integration of Advanced Machine Learning and AI in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules. For the this compound scaffold, these computational tools offer several unexplored avenues.
Future research can employ ML models trained on existing chemical data to predict the properties of novel, hypothetical derivatives. This can include predicting reactivity and regioselectivity for C-H functionalization reactions, which would greatly accelerate the development of synthetic routes discussed in section 9.1. nih.gov Generative models can design new imidazo[1,2-a]pyridine structures with desired properties, such as specific fluorescence wavelengths or binding affinities for a particular biological target. researchgate.net Furthermore, in silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can help prioritize the synthesis of derivatives with more favorable drug-like characteristics, reducing the time and cost associated with experimental screening. acs.orgnih.gov
Discovery of Unconventional Chemical Reactivities and Transformations
Moving beyond traditional synthetic methods, the exploration of unconventional reactivity offers a pathway to novel structures and more efficient chemical processes. The imidazo[1,2-a]pyridine nucleus is ripe for such investigations, particularly through photocatalysis and electrochemistry.
Visible-light-mediated reactions have already proven effective for various C-H functionalizations of this scaffold. nih.govmdpi.com Future work could explore the use of novel photosensitizers, including green and sustainable options like chlorophyll, to drive new types of transformations. rsc.org The formation of electron donor-acceptor (EDA) complexes to achieve photoinduced reactions without an external photocatalyst is another cutting-edge area that could be applied to this system. nih.gov The investigation of radical-mediated reactions, which are mechanistically distinct from traditional ionic pathways, could unlock new bond-forming strategies. rsc.org Multicomponent reactions that rapidly build molecular complexity from simple starting materials represent another avenue for discovering new transformations and generating diverse libraries of this compound analogues in a single step. nih.gov
Expansion of Molecular Probe Applications for Fundamental Biological and Chemical Research
Imidazo[1,2-a]pyridine derivatives are well-known for their fluorescent properties, making them excellent candidates for molecular probes. nih.gov Research has already demonstrated their use in detecting metal ions like Fe³⁺ and Hg²⁺ and for imaging in living cells. rsc.orgnih.govrsc.org
The future in this field is the design of next-generation probes based on the this compound framework. This could involve creating probes for a wider range of biologically and environmentally important analytes, such as other heavy metals, reactive oxygen species, or specific biomolecules. researchgate.net A key goal would be to develop probes that operate via different fluorescence mechanisms (e.g., PET, FRET, ESIPT) to achieve ratiometric or "turn-on" responses, which are more reliable for quantitative measurements. nih.gov Another significant area of expansion is in advanced imaging applications. This includes the development of derivatives suitable for two-photon microscopy, which allows for deeper tissue imaging with less photodamage. Furthermore, the synthesis of radiolabeled versions, such as carbon-11 (B1219553) analogues, could expand their use into non-invasive imaging techniques like Positron Emission Tomography (PET) for fundamental biological research and diagnostics. iu.edu
Q & A
What are the optimal synthetic routes for 1-(Imidazo[1,2-a]pyridin-5-yl)ethanone, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis of this compound can be achieved via Friedel-Crafts acylation or stepwise cyclization strategies. For example, Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) enables regioselective acetylation of the imidazo[1,2-a]pyridine core under mild conditions, achieving yields >75% with high purity . Alternatively, multi-step approaches involving bromination (e.g., using HBr/CH₃COOH and Br₂) followed by coupling with nucleophiles (e.g., pyrimidinones) have been reported, with yields optimized via microwave-assisted heating (140°C, 4 hours) and reversed-phase chromatography . Key factors affecting yield include solvent choice (e.g., 1,4-dioxane for microwave reactions), stoichiometric control of brominating agents, and purification methods.
How can researchers resolve contradictions in spectroscopic data (e.g., NMR or LC-MS) when characterizing derivatives of this compound?
Advanced Research Question
Contradictions in spectroscopic data often arise from structural isomerism or solvent-induced shifts . For example, LC-MS retention time discrepancies (e.g., tR = 1.165 vs. 1.215 min) may indicate regioisomeric byproducts, which can be resolved using 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity . In cases of overlapping proton signals, deuterated solvent screening (e.g., DMSO-d₆ vs. CDCl₃) or variable-temperature NMR can clarify assignments. Cross-validation with high-resolution mass spectrometry (HR-MS) and IR spectroscopy is critical to confirm molecular formulas and functional groups .
What computational methods are applicable to predict the electronic properties or reaction mechanisms of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) are widely used to model electronic properties, such as HOMO-LUMO gaps and charge distribution, which influence reactivity and nonlinear optical behavior . For mechanistic studies, transition state analysis (e.g., Nudged Elastic Band method) can elucidate pathways for electrophilic substitution or cyclization. Solvent effects are incorporated via the Polarizable Continuum Model (PCM), while molecular docking studies (e.g., AutoDock Vina) predict binding affinities for biologically active derivatives .
What strategies enable regioselective functionalization of the imidazo[1,2-a]pyridine core in this compound?
Advanced Research Question
Regioselective functionalization at the C-3 or C-5 position is achievable via directed metalation or catalyzed cross-coupling . For example, Pd-catalyzed Suzuki-Miyaura coupling at C-3 requires prior bromination (e.g., using NBS) to install a halide leaving group . Alternatively, Friedel-Crafts acylation at C-5 is favored by electron-rich aromatic systems, with selectivity controlled by steric hindrance from substituents (e.g., trifluoromethyl groups) . Microwave-assisted conditions enhance reaction rates and regioselectivity in heterocyclic systems .
How do structural modifications at the ethanone moiety impact biological activity or physicochemical properties?
Advanced Research Question
Substitutions at the ethanone group (e.g., sulfonyl, nitro, or trifluoromethyl) alter lipophilicity (LogP) and hydrogen-bonding capacity , directly influencing bioavailability and target binding. For instance, sulfonyl derivatives exhibit enhanced solubility and kinase inhibition (IC₅₀ < 100 nM) due to polar interactions with catalytic lysine residues . Physicochemical profiling (e.g., DSC for melting point, HPLC for stability) combined with QSAR models helps correlate substituent effects with activity .
What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
Advanced Research Question
Scale-up challenges include exothermic reaction control (e.g., bromination) and racemization during purification. Continuous flow reactors mitigate heat dissipation issues in bromination steps . Chiral stationary phases (e.g., Chiralpak IA) in preparative HPLC prevent enantiomeric loss during isolation. Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress and intermediate stability .
How can researchers validate purity and identity using orthogonal analytical techniques?
Basic Research Question
Orthogonal validation requires HPLC-UV (e.g., 99% purity at tR = 3.431 min) coupled with NMR (¹H/¹³C) and LC-HRMS (mass error < 2 ppm) . Residual solvents are quantified via GC-MS, while elemental analysis confirms stoichiometry. For polymorphic forms, XRPD distinguishes crystalline phases, and TGA assesses thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
